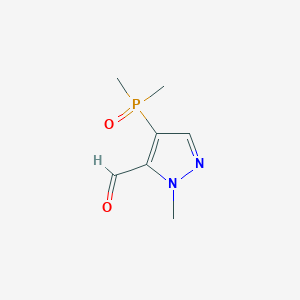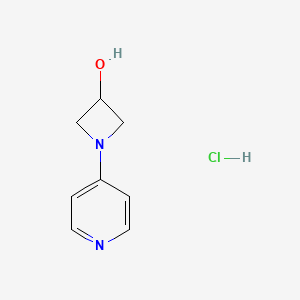
1-(Pyridin-4-yl)azetidin-3-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-yl)azetidin-3-olhydrochloride is a chemical compound with the molecular formula C10H13ClN2O.
Méthodes De Préparation
The synthesis of 1-(Pyridin-4-yl)azetidin-3-olhydrochloride typically involves the reaction of pyridine-4-carbaldehyde with 3-aminopropan-1-ol in the presence of hydrochloric acid. The resulting product is a white crystalline solid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Pyridin-4-yl)azetidin-3-olhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Applications De Recherche Scientifique
1-(Pyridin-4-yl)azetidin-3-olhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-4-yl)azetidin-3-olhydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, it generally exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(Pyridin-4-yl)azetidin-3-olhydrochloride can be compared with other similar compounds, such as:
Azetidin-3-ol hydrochloride: A related compound with similar structural features but different functional groups.
Pyridin-4-yl derivatives: Compounds with the pyridin-4-yl group but different substituents on the azetidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique properties and versatile applications make it a valuable compound for scientific exploration and development.
Propriétés
Formule moléculaire |
C8H11ClN2O |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
1-pyridin-4-ylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c11-8-5-10(6-8)7-1-3-9-4-2-7;/h1-4,8,11H,5-6H2;1H |
Clé InChI |
JDBUFDFOOCOHSR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=CC=NC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


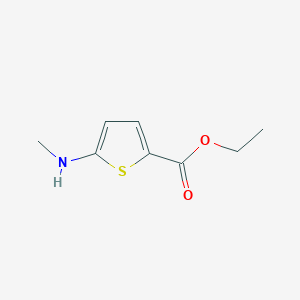
![Imidazo[1,2-a]pyridine-3-propanol](/img/structure/B13515130.png)
![[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B13515131.png)

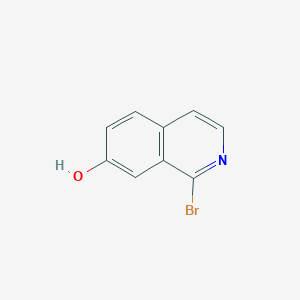
![rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans](/img/structure/B13515138.png)
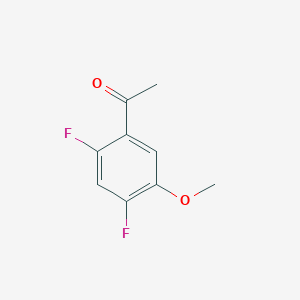
![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
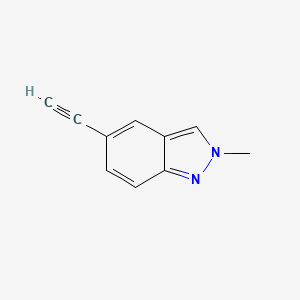
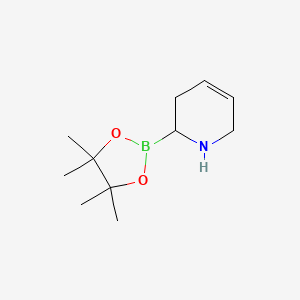
![5-Azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B13515186.png)


